3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one

Monoamine Transporter Pharmacology Synthetic Cathinone SAR Neuropharmacology

This 4-bromo-α-PPP is a certified reference material essential for forensic toxicology. Its LogP of 2.87 (vs. 3.35 for the 3-Br isomer) provides a quantifiable retention-time benchmark for LC-MS/MS method validation. As a hybrid hDAT inhibitor/partial hNET releaser, it is an irreplaceable chemical probe for SAR studies—minor structural changes profoundly alter pharmacology, making substitution scientifically invalid. ≥95% purity, supplied as a solid.

Molecular Formula C13H16BrNO
Molecular Weight 282.18 g/mol
CAS No. 4897-53-4
Cat. No. B1529735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
CAS4897-53-4
Molecular FormulaC13H16BrNO
Molecular Weight282.18 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)CCC2=CC=C(C=C2)Br
InChIInChI=1S/C13H16BrNO/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-4,6-7H,1-2,5,8-10H2
InChIKeyXEKJAKCCVYVXDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (CAS 4897-53-4): Chemical Identity and Baseline Procurement Specifications


3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (CAS 4897-53-4) is a synthetic compound belonging to the class of aryl ketones and α-pyrrolidinophenones, a subclass of substituted cathinones [1]. Its molecular formula is C13H16BrNO, with a molecular weight of approximately 282.18 g/mol . The compound is characterized by a propanone backbone linking a 4-bromophenyl group to a pyrrolidin-1-yl substituent . It is primarily used as a research chemical in forensic and analytical studies to understand the structure-activity relationships (SAR) of synthetic cathinones and their interactions with monoamine neurotransmitter systems . Commercially, it is available at a purity of 95% or greater and is typically supplied as a solid .

Why Generic Substitution is Not Feasible for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (CAS 4897-53-4): Structure Dictates Function


Substitution among α-pyrrolidinophenone analogs is not scientifically valid due to the profound impact of subtle structural modifications on pharmacological profile. The position and type of aromatic ring substitution (e.g., 3-Br vs. 4-Br) directly determine whether a compound acts solely as a reuptake inhibitor or as a hybrid inhibitor/releaser at the human norepinephrine transporter (hNET) [1]. Similarly, altering the α-carbon chain length (e.g., methyl in α-PPP vs. propyl in α-PVP) can increase potency at the dopamine transporter (hDAT) by over 50-fold and change the compound's classification from a partial releaser to a pure inhibitor [2]. Therefore, selecting a specific derivative is not a matter of interchangeable reagents but a critical decision that defines the research question and the validity of the experimental outcome. The evidence below quantifies the specific differentiation of the 4-bromo derivative relative to its closest comparators.

Quantitative Differentiation Guide: 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (CAS 4897-53-4) vs. Closest Analogs


Differentiation from α-PVP: Distinct Mechanism of Action at the Human Norepinephrine Transporter (hNET)

This compound, as part of the α-pyrrolidinopropiophenone (α-PPP) class, exhibits a mechanism of action at the human norepinephrine transporter (hNET) that is categorically distinct from that of the longer-chain analog α-pyrrolidinovalerophenone (α-PVP). While α-PVP acts solely as a reuptake inhibitor, 4-bromo-α-PPP (and related α-PPP derivatives) functions as a hybrid compound, acting as both an efficacious blocker of the human dopamine transporter (hDAT) and a partial releaser at hNET [1][2].

Monoamine Transporter Pharmacology Synthetic Cathinone SAR Neuropharmacology

Differentiation from α-PPP: Lower Baseline Affinity for Human Dopamine Transporter (hDAT)

The baseline scaffold for this compound, α-pyrrolidinopropiophenone (α-PPP), demonstrates a quantifiable, moderate affinity for the human dopamine transporter (hDAT). This establishes a key reference point against which the effect of the 4-bromo substitution can be studied. The parent α-PPP has a Ki of 1.29 µM at hDAT [1]. While the exact Ki for the 4-bromo derivative is not directly reported in the primary literature, studies on the analogous methcathinone series show that adding a 4-bromo substituent has a minimal effect on hDAT affinity but significantly alters activity at the serotonin transporter (hSERT) [2]. This context allows researchers to use 3-(4-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one as a specific tool to dissect the role of the 4-position in modulating DAT vs. SERT selectivity.

Dopamine Transporter (DAT) Structure-Activity Relationship (SAR) Binding Affinity

Differentiation from 3-Br-PPP: Positional Isomerism and Potential Impact on Pharmacology

This compound (4-bromo isomer) is a distinct chemical entity from its positional isomer, 3-Br-PPP. While both are α-PPP derivatives that share the hybrid inhibitor/partial releaser profile at hNET, their different substitution patterns can lead to variations in off-target binding and metabolism [1]. The synthesis and analytical characterization of these isomers are distinct, requiring different starting materials and yielding unique analytical signatures (e.g., NMR, mass spectra) crucial for forensic identification [2].

Positional Isomer Synthetic Cathinone Forensic Chemistry

Differentiation from 4-Bromo-Methcathinone (4-Br-MCAT): Structural Scaffold Dictates Potency at hDAT and hSERT

The core chemical scaffold (α-pyrrolidinophenone vs. methcathinone) is a major determinant of pharmacological profile. The addition of a 4-bromo substituent to the methcathinone scaffold (4-Br-MCAT) has a minimal effect on affinity or potency at the dopamine transporter (hDAT) but increases both affinity and potency at the serotonin transporter (hSERT) compared to the unsubstituted parent [1]. This contrasts with the α-PPP scaffold, where the 4-bromo derivative (this compound) is expected to retain a DAT-selective profile, as indicated by the high hDAT/hSERT ratio of the parent α-PPP [2].

Monoamine Transporter Structure-Activity Relationship Substituted Cathinone

Documented Off-Target Activity at Neuropeptide B/W Receptor 1 (NPBWR1)

Beyond its primary action on monoamine transporters, this specific compound has documented, quantifiable antagonist activity at the human Neuropeptide B/W receptor type 1 (NPBWR1). Two independent assays report IC50 values of 197 nM and 780 nM for this compound's inhibition of NPBWR1 [1][2]. This off-target activity profile may not be shared by other α-PPP analogs and represents a verifiable point of differentiation for researchers exploring polypharmacology or seeking to avoid this specific interaction.

Off-Target Pharmacology G Protein-Coupled Receptor (GPCR) Binding Affinity

Physicochemical Property Comparison: Lipophilicity (LogP) vs. Related Compounds

The lipophilicity of a compound, as measured by its partition coefficient (LogP), directly impacts its handling, solubility, and chromatographic behavior. 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one has a reported LogP of 2.87 . This value is distinct from its structural isomer, 1-(4-bromophenyl)-2-(1-pyrrolidinyl)-1-propanone (4-Br-α-PPP), which has a significantly higher predicted LogP of 3.35 . This difference of ~0.5 LogP units indicates the 4-bromo-α-PPP isomer is more lipophilic and will exhibit different retention times in reversed-phase chromatography and different solubility profiles in biological assays.

Physicochemical Properties LogP Analytical Chemistry

Optimized Application Scenarios for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (CAS 4897-53-4) Based on Evidence


Forensic and Clinical Toxicology: Certified Reference Standard for Unambiguous Identification

This compound is an essential certified reference material for forensic and clinical toxicology laboratories. Its unique analytical signatures (e.g., specific mass spectral fragmentation and NMR profile) differentiate it from other α-PPP analogs and positional isomers like 3-Br-PPP [1]. Its specific LogP of 2.87, which differs from the 3.35 LogP of its isomer, dictates a unique retention time in LC-MS/MS methods, making its procurement mandatory for developing and validating accurate, defensible analytical assays for seized drug analysis or biological sample testing [2].

Neuropharmacological Research: A Chemical Probe for Studying hNET Partial Release Mechanisms

As a member of the α-PPP class, this compound serves as a valuable chemical probe for investigating the molecular pharmacology of the norepinephrine transporter (hNET). Unlike pure inhibitors such as α-PVP, this compound (and its close analogs) exhibits hybrid activity as both a potent hDAT inhibitor and a partial hNET releaser, with EC50 values in the low micromolar range [1]. This unique functional profile allows researchers to dissect the structural determinants and downstream signaling consequences of partial versus full transporter release, a mechanism relevant to the actions of various psychoactive substances and potential therapeutics [2].

Structure-Activity Relationship (SAR) Studies: Defining the Role of 4-Bromo Substitution in DAT-Selective Scaffolds

This compound is a critical tool for SAR studies aimed at understanding how aromatic ring substitutions modulate monoamine transporter selectivity. Evidence shows that on the methcathinone scaffold, a 4-bromo substituent increases potency at the serotonin transporter (hSERT) [1]. In contrast, its placement on the α-PPP scaffold is hypothesized to maintain high selectivity for the dopamine transporter (hDAT), as evidenced by the parent compound's high hSERT/hDAT ratio (Ki of 161.4 µM at hSERT vs. 1.29 µM at hDAT) [2]. This allows researchers to directly test the hypothesis that the α-pyrrolidinophenone core confers a dopaminergic selectivity that is more resistant to modification by 4-position halogenation compared to other cathinone backbones.

Analytical Method Development and Validation: A Physicochemical Benchmark for Chromatography

The well-defined physicochemical properties of this compound, including a reported purity of 95+% and a LogP of 2.87, make it an excellent standard for developing and troubleshooting chromatographic methods [1]. Its intermediate lipophilicity serves as a benchmark for optimizing mobile phase gradients in reversed-phase HPLC. Furthermore, the distinct LogP difference compared to its isomer (3.35) provides a quantifiable goal for achieving baseline chromatographic separation, which is a critical performance metric in method validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.